6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-(triazol-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-2-7(9-5-6)12-10-3-4-11-12/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAADVIZZNCRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949977-25-7 | |
| Record name | 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization and Spectroscopic Analysis of 6 2h 1,2,3 Triazol 2 Yl Pyridin 3 Amine and Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. mdpi.com These methods probe the discrete vibrational energy levels of the molecule, which are dictated by the masses of the atoms and the stiffness of the chemical bonds connecting them.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic vibrational modes. For 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, the FTIR spectrum is expected to exhibit distinct bands corresponding to the vibrations of the pyridine (B92270) ring, the triazole ring, and the amine functional group.
The analysis of related heterocyclic compounds provides a basis for assigning these vibrational frequencies. amhsr.orgrsc.org Key expected absorptions include:
N-H Stretching: The amine group (NH₂) is anticipated to show symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and triazole rings are expected to appear in the 3100-3000 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyridine and triazole rings typically occur in the 1650-1400 cm⁻¹ region. mdpi.comamhsr.org These bands are often complex due to the coupling of vibrations within the heterocyclic systems.
Ring Vibrations: The "ring breathing" and other deformation modes of both the pyridine and triazole rings produce a series of characteristic sharp bands in the fingerprint region (below 1400 cm⁻¹). For instance, triazole ring deformations have been observed around 1531 cm⁻¹. researchgate.net
Table 1: Predicted FTIR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3400 - 3200 | Amine (NH₂) |
| Aromatic C-H Stretching | 3100 - 3000 | Pyridine, Triazole |
| C=N / C=C Ring Stretching | 1650 - 1400 | Pyridine, Triazole |
| N-H Bending | 1640 - 1560 | Amine (NH₂) |
| Ring Deformation/Breathing | 1400 - 1000 | Pyridine, Triazole |
| C-H Out-of-Plane Bending | 900 - 675 | Pyridine, Triazole |
Raman Spectroscopy Techniques
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the heterocyclic ring systems.
Key features expected in the Raman spectrum include:
Symmetric Ring Breathing Modes: The symmetric stretching and contraction of the pyridine and triazole rings are expected to produce strong and sharp bands, which are characteristic of the specific heterocyclic structure. pku.edu.cn
Triazole Ring Vibrations: Studies on parent 1,2,3-triazole provide a basis for assigning its characteristic Raman bands. researchgate.netresearchgate.net
Substituent-Ring Modes: Vibrations associated with the C-N bond linking the pyridine and triazole rings would also be observable.
The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule than either technique alone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each chemically unique proton in the molecule. Based on data from analogous structures, the following resonances can be anticipated: amhsr.orgurfu.ruresearchgate.net
Triazole Protons: The two protons on the 2H-1,2,3-triazole ring are chemically equivalent and are expected to appear as a sharp singlet in the downfield region, typically around δ 7.8-8.5 ppm.
Pyridine Protons: The pyridine ring contains three non-equivalent aromatic protons. Their signals will appear as distinct multiplets, with chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the triazole and amine substituents.
The proton between the two nitrogen atoms (at C2) is expected to be the most downfield.
The proton adjacent to the amine group (at C4) would be influenced by its electron-donating effect.
Amine Protons: The two protons of the primary amine (NH₂) group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often found in the δ 5.0-6.0 ppm range.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns This table is interactive. Click on the headers to sort the data.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Triazole CH | 7.8 - 8.5 | Singlet (s) |
| Pyridine CH (H2) | 8.0 - 8.5 | Doublet (d) |
| Pyridine CH (H4) | 7.0 - 7.5 | Doublet of doublets (dd) |
| Pyridine CH (H5) | 7.5 - 8.0 | Doublet (d) |
| Amine NH₂ | 5.0 - 6.0 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms. Analysis of related triazolyl-pyridine structures allows for the prediction of these chemical shifts. urfu.runih.govsemanticscholar.org
Triazole Carbons: The two equivalent carbons of the 2H-1,2,3-triazole ring are expected to resonate at approximately δ 130-140 ppm.
Pyridine Carbons: The five carbons of the pyridine ring will show distinct signals.
The carbons directly bonded to nitrogen (C2 and C6) will appear further downfield.
The carbon bearing the amine group (C3) will be shielded relative to other carbons.
The carbon attached to the triazole ring (C6) will also be significantly affected.
Table 3: Predicted ¹³C NMR Chemical Shifts This table is interactive. Click on the headers to sort the data.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Triazole CH | 130 - 140 |
| Pyridine C-NH₂ (C3) | 140 - 150 |
| Pyridine C-Triazole (C6) | 150 - 160 |
| Pyridine CH (C2, C4, C5) | 110 - 140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. unibe.ch
For this compound (molecular formula C₇H₇N₅), the calculated molecular weight is approximately 161.18 g/mol . The electron impact (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 161.
The fragmentation of 1,2,3-triazole derivatives is well-characterized and often involves the initial loss of a stable dinitrogen molecule (N₂). rsc.org This is considered a diagnostic fragmentation pathway for this class of compounds.
Loss of N₂: The primary fragmentation is the elimination of N₂ (28 Da) from the molecular ion to produce a radical cation at m/z 133. rsc.org
Subsequent Fragmentation: This [M-N₂]⁺ ion can then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN) from the remaining ring structure, leading to other characteristic fragment ions. rsc.org Cleavage of the pyridine ring can also occur.
Table 4: Predicted Mass Spectrometry Fragments This table is interactive. Click on the headers to sort the data.
| m/z | Ion | Description |
|---|---|---|
| 161 | [M]⁺ | Molecular Ion |
| 133 | [M - N₂]⁺ | Loss of dinitrogen from triazole ring |
| 106 | [M - N₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |
The combination of these spectroscopic methods provides a robust and detailed characterization of the molecular structure of this compound, confirming its atomic composition, connectivity, and key structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electron Absorption Spectra
The electronic absorption spectra of triazolopyridine derivatives are characterized by distinct bands in the ultraviolet-visible region, arising from electronic transitions within the coupled π-systems of the pyridine and triazole rings. The absorption spectrum of these compounds typically displays a strong, complex pattern in the 200–400 nm range and sometimes a weaker band at longer wavelengths between 400–600 nm. nih.govmdpi.com These absorption bands are generally assigned to π→π* and n→π* transitions.
The gas-phase UV absorption spectrum for the parent 1,2,3-triazole ring is dominated by a π→π* transition with a maximum absorption at approximately 206-211 nm. researchgate.netrsc.org When incorporated into the larger triazolopyridine scaffold, these transitions are influenced by the extended conjugation. For example, various triazolopyrimidine and triazolopyrazine analogs exhibit absorption maxima (λmax) that reflect the electronic properties of the entire molecule. researchgate.netmdpi.com The specific position and intensity of these bands can be affected by the solvent polarity, indicating changes in the electronic distribution upon excitation. researchgate.netjournalijar.com
The table below summarizes representative UV-Vis absorption data for several triazolopyridine analogs, illustrating the typical absorption ranges for this class of compounds.
| Compound | λmax (nm) | Transition Type | Reference |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | 200-400 | π→π | nih.govmdpi.com |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | 400-600 | n→π | nih.govmdpi.com |
| (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine | 250-350 | π→π* and n→π* | ijcrt.org |
| 5-Chloro-3-(4-chlorophenyl)-8-methyl- nih.govcambridge.orgnih.govtriazolo[4,3-α]pyrazine | 224, 241, 308 | Not Specified | mdpi.com |
X-ray Crystallography of Related Triazolopyridine Derivatives
X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. Studies on various triazolopyridine derivatives have elucidated key details regarding their crystal systems, molecular conformations, and the intermolecular forces that govern their packing arrangements.
Crystal System and Space Group Determination
Triazolopyridine analogs have been found to crystallize in several different crystal systems, with the monoclinic system being particularly common. The specific space group is determined by the symmetry elements present within the crystal lattice. For instance, X-ray diffraction studies have revealed that 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in the centrosymmetric monoclinic space group P21/n. nih.gov Other related heterocyclic systems have been observed to crystallize in both monoclinic and triclinic systems, such as the P21 and P-1 space groups, respectively. mdpi.com
The following table presents crystallographic data for representative triazolopyridine analogs.
| Compound | Crystal System | Space Group | Reference |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P21/n | nih.gov |
| 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine | Monoclinic | P2/c | nih.gov |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | mdpi.com |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |
Unit Cell Parameters and Molecular Conformation
The unit cell parameters define the dimensions and angles of the fundamental repeating unit in the crystal. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the determined unit cell parameters are a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å, and β = 99.434°. nih.gov
In terms of molecular conformation, triazolopyridine derivatives often exhibit a nearly planar arrangement of their fused ring systems. cambridge.org The dihedral angle between the pyridine and triazole rings is typically small, as seen in 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine where the angle is only 5.58(7)°. nih.gov This planarity facilitates efficient crystal packing through stacking interactions. In some analogs with bulky substituents, slight twists between the aromatic rings can occur. mdpi.com
Intermolecular Interactions: Hydrogen Bonding Networks
Hydrogen bonds are crucial directional interactions that play a significant role in the crystal structures of triazolopyridine derivatives, especially those containing amine groups like this compound. In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules form dimeric structures through N–H⋯N hydrogen bonds. nih.gov These dimers act as building blocks for the extended crystal lattice. Similarly, the structure of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine features a two-dimensional network linked by N—H⋯N hydrogen bonds. nih.gov
In addition to these strong hydrogen bonds, weaker C–H···N interactions are also important for stabilizing the crystal packing. cambridge.org These interactions have been observed with H···N distances ranging from 2.48 to 2.73 Å, which is within the sum of the van der Waals radii. cambridge.org
Supramolecular Assembly and Crystal Packing
The interplay between hydrogen bonding and π–π stacking leads to well-defined supramolecular architectures. For example, the hydrogen-bonded dimers of 1,2,4-triazolo[4,3-a]pyridin-3-amine are arranged into stacks. nih.gov The combination of these directed interactions (hydrogen bonds) and non-directional forces (van der Waals, π–π stacking) results in a stable and densely packed crystal structure. nih.govmdpi.com The specific arrangement of molecules in the crystal ultimately influences the material's physical properties.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound by comparing the experimentally determined percentages with the theoretically calculated values.
For the target compound, this compound, the molecular formula is C7H7N5. The theoretical elemental composition can be calculated based on its molecular weight. This analytical method serves as a crucial checkpoint for purity and structural confirmation in synthetic chemistry.
The table below shows the calculated elemental analysis for the title compound and a related analog.
| Compound | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |
| This compound | C7H7N5 | 52.17 | 4.38 | 43.45 |
| 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine | C8H6F3N5 | 41.93 | 2.64 | 30.56 |
Reactivity and Chemical Transformations of 6 2h 1,2,3 Triazol 2 Yl Pyridin 3 Amine and Its Analogs
Reaction Mechanisms Involving Pyridine-Triazole Systems
The synthesis and functionalization of pyridine-triazole systems are often achieved through modern synthetic methodologies, including metal-catalyzed cross-coupling and cycloaddition reactions. One of the most prominent methods for forging the link between pyridine (B92270) and triazole rings is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. echemcom.com
Beyond synthesis, these systems undergo various transformations. Metal-catalyzed C-H functionalization allows for the direct modification of the triazole or pyridine rings. For instance, palladium catalysis can be employed for the C-5 arylation of N-aryl substituted 1,2,3-triazoles. The reaction conditions for such transformations are carefully optimized, often requiring a specific combination of a palladium source like Pd(OAc)₂, a base such as Cs₂CO₃ or K₂CO₃, and a phosphine (B1218219) ligand in a high-boiling solvent like DMF.
Another significant reaction pathway involves the transformation of the triazole ring itself. Fused 1,2,3-triazole systems can undergo acid-mediated denitrogenative transformations. This process allows for the synthesis of other heterocyclic structures, such as thieno[2,3-c]pyridine (B153571) derivatives, from a fused triazole precursor through a nucleophilic insertion or transannulation mechanism.
Furthermore, pyridine-triazole hybrids can be synthesized through oxidative coupling reactions. Copper-catalyzed methods can achieve sequential N-C and N-N bond formation under an air atmosphere, providing a direct route to fused echemcom.comrsc.orgbohrium.comtriazolo[1,5-a]pyridines from readily available 2-aminopyridines.
| Reaction Type | Reagents/Catalysts | Product Type |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097), Alkyne, Cu(I) source | 1,4-disubstituted 1,2,3-triazole-pyridine hybrids |
| Palladium-catalyzed C-H Arylation | Pd(OAc)₂, Phosphine ligand, Base (e.g., Cs₂CO₃) | C-5 arylated N-aryl 1,2,3-triazoles |
| Denitrogenative Transformation | Acid (e.g., Pomeranz-Fritsch conditions) | Fused heterocycles (e.g., thieno[2,3-c]pyridines) |
| Oxidative N-N Bond Formation | Cu catalyst, Air; or PIFA, I₂/KI | Fused echemcom.comrsc.orgbohrium.comtriazolo[1,5-a]pyridines |
Reactivity of Amino and Triazole Moieties
Introducing an amino group onto a pyridine ring, especially one already functionalized with a group like a triazole, requires specific chemical strategies. Direct amination of C-H bonds is challenging, so multi-step procedures are often employed.
One effective strategy involves the conversion of the pyridine into a more reactive intermediate. The pyridine can first be transformed into a heterocyclic phosphonium (B103445) salt. This salt then undergoes a reaction with sodium azide, which is believed to proceed via an SNAr mechanism. The resulting iminophosphorane is a versatile intermediate that can be readily converted to the primary amine. nih.gov This method offers high regioselectivity, often targeting the 4-position of the pyridine ring. nih.gov
Another approach is the amination of pyridines substituted with a phosphorodiamidate group. These substrates can react with magnesium amides (R₂NMgCl·LiCl) at room temperature to yield the corresponding aminated pyridine derivatives. nih.gov This method can be combined with a prior ortho-metalation step, allowing for the synthesis of ortho-functionalized aminated pyridines. nih.gov
| Amination Method | Key Reagents | Intermediate | Key Features |
| Via Phosphonium Salts | 1. PPh₃, Tf₂O2. NaN₃ | Iminophosphorane | High regioselectivity; uses C-H bonds as precursors. nih.gov |
| Via Phosphorodiamidates | R₂NMgCl·LiCl | N/A | Proceeds at room temperature; can be combined with prior functionalization. nih.gov |
Triazole-substituted vinamidines, which are a class of 1-azabutadienes, are valuable synthetic intermediates. The reactivity of these compounds has been investigated, demonstrating their utility in constructing a variety of new heterocyclic systems. researchgate.netresearchgate.net They can act as synthons for creating new pyrazole (B372694) and di-1,2,3-triazole derivatives. For example, reaction with sulfonyl azides can lead to the formation of N-sulfonyl amidines or, through cleavage and rearrangement, yield triazolyltriazole products. researchgate.net Furthermore, under specific conditions involving hydrolysis, these vinamidines can be used to synthesize 4-amino-1,2,3-triazole derivatives. researchgate.net
The pyridine ring is generally a poor diene in normal electron-demand Diels-Alder reactions due to its aromaticity. researchgate.net However, pyridine-fused systems or activated pyridines can participate in cycloadditions. More commonly, azadienes are used in inverse-electron-demand Diels-Alder reactions to construct the pyridine ring itself. acsgcipr.orgrsc.org
Specifically, 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) have been shown to participate in inverse-electron-demand Diels-Alder reactions. researchgate.netresearchgate.net When reacted with an electron-deficient dienophile such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, these vinamidines act as the diene component. The cycloaddition leads to the formation of a new pyridazine (B1198779) derivative, demonstrating a powerful method for synthesizing complex heterocyclic frameworks. researchgate.netresearchgate.net This reactivity highlights the ability of the triazole-substituted system to engage in pericyclic reactions that would be disfavored for a simple pyridine ring.
Coordination Chemistry and Metal Complexation
The presence of multiple nitrogen atoms in both the pyridine and triazole rings makes 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine and its analogs excellent candidates for use as ligands in coordination chemistry. The specific arrangement of these nitrogen donors allows for the formation of stable chelate rings with a wide variety of metal ions.
Pyridine-triazole scaffolds are highly sought after in ligand design due to their modular synthesis and tunable electronic and steric properties. The CuAAC "click" reaction is a primary tool for synthesizing these ligands, allowing for the combination of diverse pyridine and alkyne/azide building blocks. bohrium.com This modularity enables the creation of ligands with specific functionalities, such as phosphine groups, which can influence the coordination mode and catalytic activity of the resulting metal complexes. rsc.org
These ligands can exhibit various coordination modes. Bidentate (N,N) chelation, involving one nitrogen from the pyridine ring and a nitrogen from the triazole ring (typically N2 or N3), is very common. acs.orgacs.org This coordination is observed in complexes with metals like Ir(III), Rh(III), and Fe(II). acs.orgacs.org Depending on the other substituents on the ligand, other coordination modes are possible, including κ²-P,N and κ²-P,P in phosphine-containing analogs, and even tridentate or tetradentate binding in more complex designs. echemcom.comrsc.org The stability of the resulting complexes can be ranked based on the donating ability of the coordinating atoms, with pyridine generally being a better donor than the triazole moiety. acs.orgnih.gov
The synthesis of metal complexes typically involves reacting the pyridine-triazole ligand with a suitable metal precursor, such as [M(COD)Cl₂] (M = Pd, Pt) or [M(Cp*)Cl₂]₂ (M = Ir, Rh), in an appropriate solvent. rsc.orgacs.org The final structure of the complex is influenced by the reaction conditions, the metal ion, and the specific architecture of the ligand. acs.org
| Metal Ion | Ligand Type | Typical Coordination Mode | Resulting Complex Example |
| Pd(II), Pt(II) | Pyridine-triazole-phosphine | κ²-P,N or κ²-P,P chelate | [PdCl₂{C₆H₅{1,2,3-N₃C(Py)C(PPh₂)}-κ²-P,N}] rsc.org |
| Ir(III), Rh(III) | 1-(2-Pyridyl)-1,2,3-triazole | Bidentate N,N chelate | Cationic complexes with C-H activation acs.org |
| Fe(II) | Pyridine-triazole with amine backbone | Hexadentate (2 amine, 3 pyridine, 1 triazole) | Low spin Fe(II) complexes nih.gov |
| Mn(II), Au(III) | Bis(triazolyl)pyridine | Tetradentate / Pentadentate | Octahedral (Mn), Square Planar (Au) echemcom.com |
Complex Formation with Transition Metals (e.g., Co(II), Cd(II), Rh(III), Pd(II))
The pyridyl-triazole scaffold, characteristic of this compound, serves as a versatile building block for the synthesis of coordination complexes with various transition metals. Research on analogous compounds, particularly 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), has demonstrated the successful formation of neutral mononuclear complexes with Cobalt(II), Cadmium(II), and Rhodium(III). researchgate.net These complexes are typically synthesized by reacting the ligand with the corresponding metal chlorides in a water-ethanol mixture. researchgate.net
The stoichiometry of the resulting complexes depends on the specific metal ion. For instance, Co(II) and Cd(II) ions react with the Htzp ligand in a 1:2 molar ratio to form complexes with the general formula [M(tzp)₂]. researchgate.net In contrast, the Rh(III) ion coordinates with three ligand molecules, resulting in a 1:3 molar ratio and a complex of the formula [Rh(tzp)₃]. researchgate.net
Similarly, ligands featuring the 1,2,3-triazolyl-pyridine moiety readily form complexes with Palladium(II). The reaction of a bis(1,2,3-triazolyl-pyridine) ligand with a Pd(II) precursor, such as PdCl₂(CH₃CN)₂, in acetonitrile (B52724) leads to the isolation of a 1:1 metal-ligand complex. rsc.org The formation of these complexes highlights the strong affinity of the nitrogen atoms in both the pyridine and triazole rings for transition metal centers, enabling the construction of diverse and stable coordination compounds.
Table 1: Examples of Transition Metal Complex Formation with Pyridyl-Triazole Ligands
| Metal Ion | Ligand Analog | Molar Ratio (Metal:Ligand) | Resulting Complex Formula | Source(s) |
|---|---|---|---|---|
| Co(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | 1:2 | [Co(tzp)₂]·1.5H₂O | researchgate.net |
| Cd(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | 1:2 | [Cd(tzp)₂] | researchgate.net |
| Rh(III) | 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | 1:3 | [Rh(tzp)₃]·H₂O | researchgate.net |
Coordination Modes and Geometries (e.g., Bidentate Anionic Ligands)
The pyridyl-triazole framework demonstrates versatile coordination behavior, primarily acting as a bidentate ligand. In many complexes, the ligand coordinates to the metal center through a nitrogen atom from the pyridine ring and a nitrogen atom from the adjacent triazole ring. researchgate.netrsc.org Upon complexation, the ligand can be deprotonated, functioning as a bidentate anionic ligand. researchgate.net This mode of coordination is observed in the complexes of Co(II), Cd(II), and Rh(III) with the analog 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp). researchgate.net
The coordination geometry of the resulting complex is dictated by the electronic configuration and coordination preferences of the central metal ion.
Co(II) and Cd(II) Complexes : These metal ions typically form complexes with a tetragonal coordination geometry when bound to two Htzp ligands. researchgate.net
Rh(III) Complex : The Rh(III) ion, with its preference for a coordination number of six, forms a six-coordinate octahedral complex with three Htzp ligands. researchgate.net Studies indicate that this octahedral structure may undergo a slight tetragonal distortion. researchgate.net
Pd(II) Complexes : Palladium(II) commonly adopts a square planar geometry. In some instances, coordination occurs selectively through the N-3 nitrogen of an inverse triazolyl-pyridine unit, without chelation from the bidentate triazolyl-pyridine moiety. rsc.org
Analysis of crystallographic data for related Rh(III) complexes confirms that coordination can occur via a nitrogen from the triazole ring and the pyridine ring, forming a stable chelate. researchgate.net This bidentate chelation is a key feature of the reactivity of this class of ligands.
Table 2: Coordination Geometries of Metal Complexes with Pyridyl-Triazole Ligands
| Metal Ion | Ligand Analog | Coordination Mode | Resulting Geometry | Source(s) |
|---|---|---|---|---|
| Co(II) | Htzp | Bidentate Anionic | Tetragonal | researchgate.net |
| Cd(II) | Htzp | Bidentate Anionic | Tetragonal | researchgate.net |
| Rh(III) | Htzp | Bidentate Anionic | Octahedral (weakly distorted) | researchgate.net |
| Rh(III) | NH₂bpt | Bidentate | Not specified | researchgate.net |
Supramolecular Network Formation via Hydrogen Bonding
A notable example involves a macrocyclic bis(1,2,3-triazolyl)pyridine ligand complexed with Pd(II). In the solid state, the complex containing a bromide counter-ion, [Pd·8·Br], assembles into an unusual "chain of dimers" structure. rsc.org This supramolecular arrangement is stabilized by a combination of forces: the primary metal-ligand coordination, N–H⋯Br⁻ hydrogen bonding, and short Pd⋯Pd contacts. rsc.org
The ability of triazole rings to participate in hydrogen bonding is a well-established principle. The nitrogen atoms in the triazole ring can act as both hydrogen bond donors (when protonated) and acceptors, enabling the formation of robust hydrogen-bonded networks. nih.gov This capacity for self-assembly is a key area of interest in crystal engineering, where these ligands and their metal complexes are used as building blocks to construct novel materials with specific structural and functional properties. rsc.org
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| Htzp | 2-(1H-1,2,4-triazol-3-yl)pyridine |
| tzp | 2-(1,2,4-triazol-3-yl)pyridinate (anionic form of Htzp) |
| bptmp | bis(1,2,3-triazolyl-pyridine) on an ortho-phthalic acid platform |
| NH₂bpt | 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole |
| bpy | 2,2′-bipyridine |
| phen | 1,10-phenanthroline |
Academic Research Applications and Future Directions
Role as a Key Synthetic Intermediate and Multifunctional Scaffold
The bifunctional nature of 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, possessing a reactive amino group on the pyridine (B92270) ring and the stable triazole ring, makes it an attractive scaffold for chemical diversification. frontiersin.org The triazole ring, in particular, is known for its stability and ability to participate in hydrogen bonding, which is a desirable feature in medicinal chemistry. researchgate.net
The structure of this compound presents an interesting case for studying regioselective reactions. The pyridine ring contains multiple sites for potential functionalization, and the presence of the triazole and amine substituents directs the reactivity of the ring. For instance, electrophilic aromatic substitution would likely be directed to specific positions on the pyridine ring due to the electronic effects of the existing groups. The amino group is an activating group and would direct electrophiles to the ortho and para positions, while the nitrogen atom of the pyridine ring is deactivating. The interplay of these effects makes this compound a useful model for investigating the principles of regioselectivity in polysubstituted heterocyclic systems.
The amine group on the pyridine ring of this compound is a prime handle for various cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. nih.gov This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, leading to a diverse library of derivatives.
Furthermore, the synthesis of the this compound scaffold itself likely relies on advanced triazole chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". frontiersin.org The development of efficient synthetic routes to this and related compounds contributes to the broader field of triazole chemistry, offering new strategies for the construction of these important heterocycles. rsc.org
| Reaction Type | Potential Application on the Scaffold | Significance |
| Buchwald-Hartwig Amination | Functionalization of the 3-amino group with various aryl halides. | Creation of diverse libraries of compounds for screening. |
| Suzuki Coupling | If converted to a halide, coupling with boronic acids to add substituents. | Introduction of carbon-carbon bonds to build molecular complexity. |
| Click Chemistry (CuAAC) | Synthesis of the triazole ring component of the scaffold. | Efficient and regioselective formation of the triazole ring. |
Applications in Medicinal Chemistry Research (as a synthetic target or scaffold)
The pyridine and triazole motifs are both considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds. frontiersin.orgresearchgate.net The combination of these two rings in this compound makes it a highly promising scaffold for the design and synthesis of novel therapeutic agents.
Kinase inhibitors are a major class of drugs, particularly in oncology. ed.ac.uk The pyridine ring is a common core structure in many approved kinase inhibitors. The scaffold of this compound could serve as a foundational structure for the development of new kinase inhibitors. nih.gov The 3-amino group can be functionalized to interact with the hinge region of the kinase active site, a key interaction for many inhibitors, while the rest of the molecule can be modified to achieve selectivity and desired physicochemical properties. acs.org The triazole moiety can also form important hydrogen bonds with the target protein. google.com
| Target Kinase Family | Rationale for Scaffold Use | Example of a Similar Scaffold |
| Tyrosine Kinases | The pyridine core can mimic the adenine (B156593) region of ATP. | Pyrazolo[3,4-b]pyridine derivatives have shown TRK inhibitory activity. nih.gov |
| Serine/Threonine Kinases | The scaffold's geometry can be adapted to fit into the ATP-binding pocket. | Triazole compounds have been investigated as inhibitors of GSK-3 and Aurora kinases. google.com |
Receptor modulators are compounds that bind to a receptor and alter its activity. The structural features of this compound, such as its rigidity and potential for diverse functionalization, make it an interesting candidate for the development of receptor modulators. mdpi.com For example, derivatives of this scaffold could be designed to target G-protein coupled receptors (GPCRs) or nuclear receptors. The ability to systematically modify the scaffold through techniques like cross-coupling allows for the fine-tuning of receptor affinity and efficacy. nih.govmdpi.com
Both pyridine and triazole derivatives have been extensively investigated for their antimicrobial properties. nih.govscielo.brscielo.br The combination of these two pharmacophores in a single molecule could lead to synergistic effects and novel mechanisms of action against bacteria and fungi. The this compound scaffold can be used to generate a variety of derivatives with different lipophilicity and electronic properties, which are key factors in determining antimicrobial activity. semanticscholar.org
Exploration as Potential Molecular Probes (e.g., for proteins like tau)
The development of molecular probes for imaging neurodegenerative diseases, such as Alzheimer's disease, is a critical area of research. Alzheimer's is characterized by the aggregation of proteins like tau into neurofibrillary tangles. google.com The 1,2,3-triazole ring has been incorporated into molecules designed as potential imaging agents for these tau aggregates. While direct studies on this compound as a tau probe are not extensively documented, the structural motifs it contains are relevant to this field. For instance, heterocyclic compounds, including those with pyridine and triazole cores, are being explored for their potential to bind to tau protein aggregates, which could enable their detection through techniques like Positron Emission Tomography (PET). googleapis.comnih.govgoogle.com The nitrogen-rich structure of the triazole and pyridine rings can facilitate interactions with the beta-sheet structures of aggregated tau proteins.
Future research in this area could involve the functionalization of the this compound scaffold to enhance its binding affinity and selectivity for tau protein. The introduction of specific substituents could improve its pharmacokinetic properties, allowing it to cross the blood-brain barrier and effectively target tau tangles in the brain.
Derivatives as Antagonists for Specific Receptors (e.g., Orexin (B13118510) Receptors, P2Y14 Receptor)
The 1,2,3-triazole and pyridine moieties are present in various compounds designed to act as antagonists for specific G protein-coupled receptors, which are important drug targets.
Orexin Receptors: Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are investigated for the treatment of insomnia. google.com Several orexin receptor antagonists incorporate a 2-(2H-1,2,3-triazol-2-yl)phenyl group. google.com.nagoogle.com For example, the crystalline salt form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone has been patented as an orexin receptor antagonist. google.com While not direct derivatives of this compound, these compounds highlight the importance of the 2-(2H-1,2,3-triazol-2-yl)aryl scaffold in achieving potent antagonism at orexin receptors. The pyridine ring in the target compound could be explored as a replacement for the phenyl ring in these known antagonists, potentially modulating the compound's activity and pharmacokinetic profile.
P2Y14 Receptor: The P2Y14 receptor is implicated in inflammatory responses, and its antagonists are of interest for treating various inflammatory conditions. nih.gov Triazole derivatives have been identified as P2Y14 antagonists. google.com The development of heterocyclic P2Y14 receptor antagonists is an active area of research, and the combination of a pyridine and a triazole ring, as seen in this compound, presents a promising starting point for the design of new antagonists.
The table below summarizes the potential of derivatives in receptor antagonism.
| Receptor Target | Therapeutic Area | Role of Triazole/Pyridine Moiety |
| Orexin Receptors | Insomnia, Sleep Disorders | Core scaffold for potent antagonism |
| P2Y14 Receptor | Inflammatory Diseases | Key structural element for antagonist design |
Contributions to Agrochemical Research
The triazole ring is a well-established pharmacophore in the agrochemical industry, found in numerous successful fungicides and pesticides.
Triazole fungicides, such as tebuconazole (B1682727) and propiconazole, are widely used to protect crops from fungal diseases. researchgate.net The 1,2,4-triazole (B32235) isomer is more common in commercial fungicides; however, 1,2,3-triazole derivatives have also demonstrated significant antifungal and insecticidal activity. justia.comepo.orgnih.gov The pyridine moiety is also a common feature in pesticides. The combination of these two heterocyclic rings in this compound makes it an interesting building block for the synthesis of novel agrochemicals. Research in this area would involve the chemical modification of the amine group and the pyridine ring to generate a library of derivatives for screening against various plant pathogens and insect pests. google.comgoogle.com
Applications in Materials Science
The unique electronic properties and stability of the 1,2,3-triazole ring have led to its incorporation into advanced functional materials.
Poly-1,2,3-triazoles are a class of polymers that can be synthesized through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. These polymers exhibit a range of interesting properties, including high thermal stability and the ability to coordinate with metal ions. echemi.com While the direct polymerization of this compound is not straightforward, it could be chemically modified to introduce polymerizable groups. For example, the amine group could be used as a handle to attach an alkyne or azide (B81097) functionality, allowing it to be incorporated as a monomer into a poly-1,2,3-triazole chain. The resulting polymer would feature pendant pyridin-3-amine groups, which could be further functionalized to create materials with specific properties for applications in coatings, sensors, or as ligands for catalysis. google.com
Pyridine derivatives are widely used in the development of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties. They are often incorporated into the emissive layer or the electron-transport layer of OLED devices to improve their efficiency and stability. The introduction of a triazole moiety could further enhance these properties. While there are no specific reports on the use of this compound in OLEDs, its constituent parts suggest its potential in this field. The pyridine ring can facilitate electron injection and transport, while the triazole ring can contribute to the thermal stability and charge-carrying capabilities of the material. Further research could explore the synthesis of derivatives of this compound for use as host materials, emitters, or electron-transporting materials in OLEDs, phosphorescent OLEDs (PHOLEDs), and polymer light-emitting diodes (PLEDs).
Utilization in Solar Cells and Organic Photovoltaic Cells
There is currently no published research detailing the use of this compound in the development of solar cells or organic photovoltaic (OPV) devices. The exploration of novel organic materials for these applications is an active area of research, but this specific compound has not been featured in studies related to light-harvesting or charge-transport layers in such technologies.
Integration into Heat Resistance Materials
No academic or industrial research has been found that describes the integration of this compound into the formulation of heat-resistant polymers or other high-performance materials.
Potential in Data Storage Devices
The potential application of this compound in data storage devices has not been explored in the available scientific literature.
Applications in Molecular Recognition and Chemical Sensing
While the nitrogen-rich structure of this compound suggests a potential for coordination chemistry and intermolecular interactions, there are no specific studies that utilize this compound for molecular recognition or as a chemical sensor for specific analytes.
Catalysis Research
Applications in Organocatalysis
A review of the literature on organocatalysis does not indicate any use of this compound as a catalyst or a ligand in this field.
Metal Complexes as Catalytic Systems
The structural framework of this compound, featuring both a pyridine and a 1,2,3-triazole ring, presents multiple nitrogen atoms that can act as potent coordination sites for transition metals. This characteristic makes it an attractive ligand for the development of novel metal complexes with catalytic applications. The 1,2,3-triazole moiety, often synthesized via "click" chemistry, is a well-established component in ligands used for a broad scope of catalytic reactions. researchgate.net
Research on analogous pyridinyl-triazole ligands has demonstrated their efficacy in forming catalytically active complexes. For instance, palladium(II) complexes incorporating bis(1,2,3-triazolyl-pyridine) ligands have proven to be highly effective catalysts for the Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.org The electronic and steric properties imparted by the ligand are crucial to the catalyst's high reactivity. rsc.org Similarly, iridium(III) and rhodium(III) have been successfully complexed with 1-(2-pyridyl)-1,2,3-triazoles, showcasing various coordination modes, including N-directed C-H activation, which is a key step in many catalytic cycles. acs.org The formation of such complexes underscores the potential of pyridinyl-triazole scaffolds to serve as platforms for designing catalysts for fine chemical synthesis. researchgate.netacs.org
The table below summarizes examples of metal complexes formed with related pyridinyl-triazole ligands and their applications, suggesting potential catalytic roles for complexes derived from this compound.
| Metal Center | Ligand Type | Catalytic Application |
| Palladium(II) | bis(1,2,3-triazolyl-pyridine) | Suzuki-Miyaura Coupling |
| Iridium(III) | 1-(2-Pyridyl)-1,2,3-triazole | C-H Activation |
| Rhodium(III) | 1-(2-Pyridyl)-1,2,3-triazole | C-H Activation |
| Copper(I)/Copper(II) | 2-Pyridyl-1,2,3-triazole | Molecular Switches |
Biochemical and Proteomics Research
Heterocyclic compounds incorporating pyridine and triazole rings are prevalent in medicinal chemistry due to their diverse biological activities. researchgate.net Derivatives of 1,2,3-triazolyl-pyridine have been synthesized and evaluated for various therapeutic applications, including as anticancer and antimicrobial agents. nih.govacs.org For example, certain 1,2,3-triazolyl-pyridine hybrids have shown promising anticancer activity against hepatocellular carcinoma by inhibiting Aurora B kinase. nih.govacs.org Another series of 1,2,4-triazolyl pyridines demonstrated potent and specific inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These findings suggest that this compound could serve as a valuable starting point for the development of new therapeutic agents.
Furthermore, the field of chemical proteomics offers powerful tools for identifying the biological targets of small molecules. An immobilized ligand based on a related pyrido[2,3-d]pyrimidine (B1209978) scaffold was successfully used as an affinity probe to identify over 30 human protein kinases affected by this class of compounds. nih.gov This approach not only confirmed expected targets but also revealed previously unrecognized interactions, such as the potent inhibition of the serine/threonine kinase RICK. nih.gov A similar strategy could be employed for derivatives of this compound to elucidate their mechanism of action and identify novel therapeutic applications.
Future Research Perspectives and Challenges
The future development of this compound and its derivatives is poised to expand into several key areas, from fundamental synthesis to advanced applications.
Exploration of Novel Synthetic Routes
While established methods exist for the synthesis of pyridine and triazole heterocycles, a primary goal for future research is the development of more efficient, scalable, and environmentally benign synthetic pathways. semanticscholar.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a highly efficient method for constructing the 1,4-disubstituted 1,2,3-triazole ring and has been used to create pyridine-triazole hybrids. researchgate.netnih.gov Future work could focus on optimizing these reactions to improve yields and regioselectivity. Additionally, modern cross-coupling techniques, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in constructing complex aryl-amine and aryl-aryl bonds and could be further explored to build the core pyridinyl-amine structure before or after the triazole formation. nih.gov The development of one-pot multicomponent reactions is another promising avenue to streamline the synthesis of complex triazolyl-pyridine derivatives from simple precursors. nih.govacs.org
Advanced Computational Modeling for Property Prediction
Computational chemistry provides invaluable tools for predicting the physicochemical properties and biological activities of novel compounds before their synthesis. researchgate.net Methods like Density Functional Theory (DFT) can be used to analyze the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity of this compound and its derivatives. researchgate.net Such analyses can elucidate electron transfer mechanisms and predict the stability and potential interactions of the molecule. researchgate.net Molecular docking simulations can further predict the binding affinity and mode of interaction of these compounds with specific biological targets, such as protein kinases or microbial enzymes, thereby guiding the design of more potent and selective inhibitors. nih.govmdpi.com
Diversification of Chemical Modifications and Derivatization
The functionalization of the this compound scaffold is a critical step toward tuning its properties for specific applications. Future research will likely focus on creating libraries of derivatives by introducing a wide range of substituents onto both the pyridine and triazole rings. For instance, visible light-induced C-H functionalization offers a modern approach to selectively introduce alkyl or aryl groups onto the heterocyclic core. mdpi.com By systematically varying these functional groups, researchers can modulate the compound's steric and electronic properties to optimize its performance as a catalyst, its potency as a drug candidate, or its characteristics for materials science applications. nih.gov
Interdisciplinary Applications in Emerging Fields
The unique combination of a pyridine and a triazole ring endows this scaffold with properties that are attractive for a range of interdisciplinary fields. Beyond catalysis and medicine, these compounds have potential in materials science. For example, pyridyl-1,2,3-triazole ligands have been investigated for their use in copper-based molecular switches, which exploit the different coordination preferences of Cu(I) and Cu(II) ions. nih.gov The ability of triazoles to act as effective corrosion inhibitors for metals in acidic media also opens up applications in materials protection. researchgate.net Furthermore, given the biological activity of related structures, there is potential for developing derivatives for use in agrochemicals, such as fungicides or plant growth regulators. nist.gov Exploring these emerging applications will require collaboration across chemistry, biology, and materials science.
Q & A
Basic: What are the common synthetic strategies for preparing 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole ring. A stepwise protocol may include:
Pyridine Functionalization: Introduce an amine group at the 3-position of pyridine via nucleophilic substitution or catalytic coupling.
Triazole Formation: React a terminal alkyne (e.g., propargylamine) with an azide derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 50–80°C.
- Key Parameters: Excess alkyne (1.2–1.5 eq), inert atmosphere (N₂/Ar), and reaction monitoring via TLC or HPLC to minimize side products.
- Yield Optimization: Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization.
Reference Example: Ethyl triazole derivatives synthesized via CuAAC achieved 30–70% yields under similar conditions .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR: Expect peaks for pyridine protons (δ 7.5–8.5 ppm), triazole protons (δ 7.7–8.0 ppm), and amine protons (δ 5.0–6.0 ppm, broad if free).
- ¹³C NMR: Pyridine carbons (120–150 ppm), triazole carbons (125–140 ppm).
Mass Spectrometry (HRMS): Confirm molecular ion peak at m/z 176.07 (C₇H₇N₅).
IR Spectroscopy: N-H stretch (~3400 cm⁻¹), C≡N/C=N stretches (1600–2200 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
